molecular formula C21H22N4O3S B2988670 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 850936-81-1

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2988670
M. Wt: 410.49
InChI Key: XGYYFIANGIFREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research has led to the synthesis of various semicarbazone-based compounds, including those related to the 1,3,4-oxadiazole moiety, aimed at enhancing anticonvulsant activity. These studies have been instrumental in developing a pharmacophoric model that underlines the necessity of four binding sites for anticonvulsant efficacy. The exploration of such compounds has shown promising results in maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models, validating the importance of structural requirements for activity in this domain (Rajak et al., 2010).

Anti-inflammatory Activity

Synthesis efforts have also extended to derivatives exhibiting anti-inflammatory properties. Notably, S-alkylated derivatives have been crafted and assessed for their effectiveness in reducing inflammation. This research has contributed to understanding the chemical frameworks beneficial for anti-inflammatory activity, underscoring the potential therapeutic applications of such compounds (Labanauskas et al., 2004).

Antimicrobial Activity

The antimicrobial potential of novel compounds, including those derived from the 1,3,4-oxadiazole nucleus, has been a focus of recent studies. These compounds, created through innovative synthetic routes, have demonstrated considerable efficacy against a variety of microbial strains. Their development represents a promising avenue for the discovery of new antimicrobial agents, highlighting the versatility of the 1,3,4-oxadiazole scaffold in contributing to the fight against infectious diseases (Puthran et al., 2019).

Tuberculostatic Activity

Investigations into the tuberculostatic activity of phenylpiperazineacetic derivatives, incorporating the 1,3,4-oxadiazole ring, have revealed their potential in combating tuberculosis. By examining various derivatives for their minimum inhibiting concentrations (MIC), researchers have provided valuable insights into the structure-activity relationships that govern the efficacy of these compounds against tuberculosis, offering a pathway for the development of new therapeutic options (Foks et al., 2004).

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-18-9-7-16(8-10-18)20-22-23-21(28-20)29-15-19(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYYFIANGIFREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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